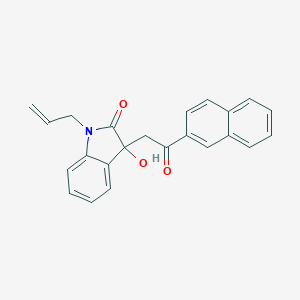
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole alkaloids. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields of science, including medicine, agriculture, and biochemistry.
Mécanisme D'action
The mechanism of action of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal activity.
Biochemical and Physiological Effects:
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been found to exert a wide range of biochemical and physiological effects. It has been shown to modulate the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and oxidative stress. It also inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, thereby exerting its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. However, the major limitation of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
The potential therapeutic applications of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one are vast and varied. Future research should focus on exploring the underlying mechanisms of action of this compound and developing more efficient synthesis methods. Furthermore, studies should be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy. Finally, the potential of this compound as a lead molecule for drug development should be explored.
Méthodes De Synthèse
The synthesis of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The first step involves the condensation of 2-methylbenzaldehyde and nitromethane to form nitrostyrene. The nitrostyrene is then reduced to the corresponding amine using sodium borohydride. The amine is then subjected to a cyclization reaction with isatin to form the final product.
Applications De Recherche Scientifique
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. Studies have shown that this compound has anticancer, antifungal, antiviral, and antibacterial properties. It has also been found to possess anti-inflammatory, antioxidant, and neuroprotective effects.
Propriétés
Nom du produit |
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C26H23NO3 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
3-hydroxy-1-[(2-methylphenyl)methyl]-3-[(Z)-2-oxo-4-phenylbut-3-enyl]indol-2-one |
InChI |
InChI=1S/C26H23NO3/c1-19-9-5-6-12-21(19)18-27-24-14-8-7-13-23(24)26(30,25(27)29)17-22(28)16-15-20-10-3-2-4-11-20/h2-16,30H,17-18H2,1H3/b16-15- |
Clé InChI |
NQVMSGIXYMIHOJ-NXVVXOECSA-N |
SMILES isomérique |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C\C4=CC=CC=C4)O |
SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
SMILES canonique |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214638.png)
![5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214639.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214642.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214645.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone](/img/structure/B214646.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214648.png)
![1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214649.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)


![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214659.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214662.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214663.png)